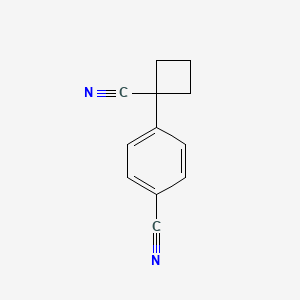
4-(1-Cyanocyclobutyl)benzonitrile
Description
4-(1-Cyanocyclobutyl)benzonitrile is a benzonitrile derivative featuring a cyanocyclobutyl substituent at the para position of the benzene ring. The cyanocyclobutyl group introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions, making it a candidate for applications in drug design (e.g., enzyme inhibition) and optoelectronic materials.
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-(1-cyanocyclobutyl)benzonitrile |
InChI |
InChI=1S/C12H10N2/c13-8-10-2-4-11(5-3-10)12(9-14)6-1-7-12/h2-5H,1,6-7H2 |
InChI Key |
QRMTTYZXARWZOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., cyano, chloro) enhance biological activity by improving target binding .
- Amino substituents (e.g., cyclobutylamino) increase solubility and polarity, favoring pharmacokinetic profiles .
- Extended π-systems (e.g., oxazole-ethynyl) boost nonlinear optical properties for materials science .
Cytotoxic and Anti-inflammatory Profiles
Benzonitrile derivatives exhibit diverse pharmacological activities:
Key Observations :
Nonlinear Optical (NLO) and OLED Performance
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


